2-chloro-N-[(1-phenylcyclobutyl)methyl]acetamide is a chemical compound that belongs to the class of chloroacetamides. It is primarily utilized in biochemical research, particularly in proteomics. The compound features a unique structure that includes a phenyl ring attached to a cyclobutyl group, linked to an acetamide group via a methyl connection. This specific arrangement contributes to its potential biological activities and applications in various scientific fields.
The synthesis of 2-chloro-N-[(1-phenylcyclobutyl)methyl]acetamide typically involves the reaction of chloroacetyl chloride with an appropriate amine under controlled conditions. The synthesis can be achieved through various methods, including:
The molecular structure of 2-chloro-N-[(1-phenylcyclobutyl)methyl]acetamide features:
InChI=1S/C13H16ClNO/c14-9-12(16)15-10-13(7-4-8-13)11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2,(H,15,16)
C1CC(C1)(CNC(=O)CCl)C2=CC=CC=C2
These structural representations illustrate the compound's connectivity and stereochemistry, which are essential for understanding its reactivity and biological interactions.
2-chloro-N-[(1-phenylcyclobutyl)methyl]acetamide can participate in several chemical reactions:
Common reagents for substitution include thiols and alcohols, while condensation may involve catalysts like triethylamine. These reactions can lead to a variety of derivatives with potentially enhanced biological activities.
The physical properties of 2-chloro-N-[(1-phenylcyclobutyl)methyl]acetamide include:
Key chemical properties include:
These properties suggest that the compound has potential for interactions with biological membranes and targets due to its moderate lipophilicity and polar characteristics .
2-chloro-N-[(1-phenylcyclobutyl)methyl]acetamide has several applications in scientific research:
The ongoing research into this compound highlights its versatility and potential significance across various scientific disciplines.
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4